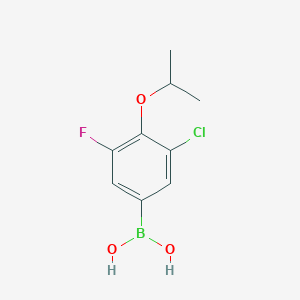

3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

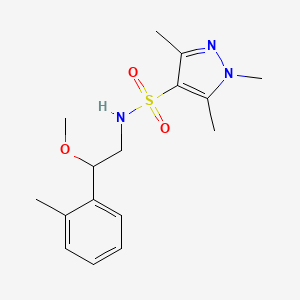

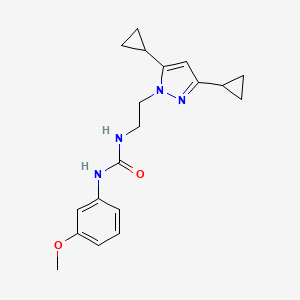

“3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid” is a chemical compound with the CAS Number: 2096335-18-9. It has a molecular weight of 232.45 and its IUPAC name is 3-chloro-5-fluoro-4-isopropoxyphenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BClFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid” were not found in the search results, boronic acids are generally known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .Wissenschaftliche Forschungsanwendungen

Fluorescence Quenching Studies

Fluorescence quenching studies of boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have provided insights into their potential applications in understanding molecular interactions and mechanisms. The Stern-Volmer kinetics and various quenching parameters like the Stern-Volmer constant, quenching rate parameter, volume constant, and kinetic distance have been analyzed, suggesting that a static quenching mechanism is active in these systems. This research could be relevant to the study of 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid due to the structural similarities and the involvement of boronic acid functionalities (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis and Pharmacological Aspects

The palladium-catalyzed Suzuki cross-coupling reaction has been employed to synthesize various derivatives, including those with 3-chloro-4-fluorophenyl groups, showcasing moderate to good yields. These derivatives have been studied for their hemolytic, biofilm inhibition, and anti-thrombolytic activities, revealing potentially good properties and suggesting a pathway for the synthesis and pharmacological evaluation of 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid derivatives (Ikram et al., 2015).

Antifungal Activity

The antifungal activity of boronic acid derivatives, including those similar to 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid, has been explored. Formylphenylboronic acids have shown activity against various fungal strains, with 4-fluoro-2-formylphenylboronic acid being highlighted for its potent antifungal properties. This suggests potential applications in developing antifungal agents (Borys et al., 2019).

Antiinflammatory Applications

Research into the antiinflammatory activities of halogenophenyl-biphenylyl-hydroxypropionic acids, including those with fluorine and chlorine substituents, has been conducted. This could provide a foundation for investigating the antiinflammatory potential of 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid derivatives (Varoli et al., 1988).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-chloro-5-fluoro-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHISCUVPDXONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2819321.png)

![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide](/img/structure/B2819323.png)

![Ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2819335.png)

![4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane](/img/structure/B2819340.png)

![2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile](/img/structure/B2819341.png)